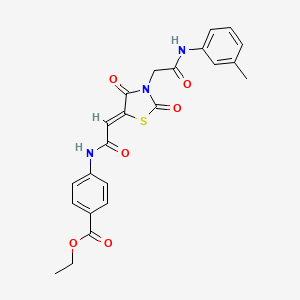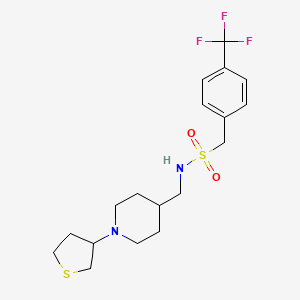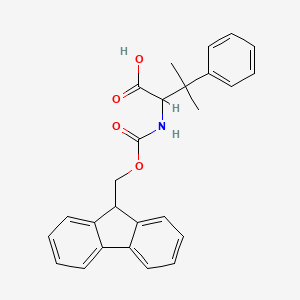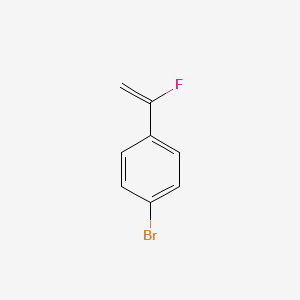
1-Bromo-4-(1-fluorovinyl)benzene
Descripción general
Descripción
1-Bromo-4-(1-fluorovinyl)benzene is a halogenated aromatic compound with the molecular formula C8H6BrF. It is characterized by a benzene ring substituted with a bromine atom and a fluorovinyl group. This compound is of significant interest in various fields, including organic synthesis and material science, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
It is known that the compound is involved in various chemical reactions, particularly in the synthesis of vinyl fluorides .
Mode of Action
1-Bromo-4-(1-fluorovinyl)benzene interacts with its targets through a process known as direct fluorination . This process involves the use of tetra-n-butylammonium fluoride (TBAF·3H 2 O) as either a base or a fluorine source, providing (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .
Biochemical Pathways
The compound is known to be involved in the synthesis of vinyl fluorides, which are important in various chemical reactions .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
It is known that the compound is involved in the synthesis of vinyl fluorides, which are important in various chemical reactions .
Action Environment
It is known that the compound should be stored at 2-8°c, in a dry environment, and protected from light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-fluorovinyl)benzene can be synthesized through several methods. One common approach involves the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride as either a base or a fluorine source. This method provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .
Industrial Production Methods: Industrial production of this compound typically involves multi-step processes that include bromination, reduction, and diazotization reactions. These methods are designed to maximize yield and purity while minimizing production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(1-fluorovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzene ring.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include bromine and Lewis acid catalysts such as aluminum chloride or ferric bromide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
1-Bromo-4-(1-fluorovinyl)benzene is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Material Science: It is used in the development of new materials with specific properties.
Pharmaceuticals: It is involved in the synthesis of atypical antipsychotic agents.
Comparación Con Compuestos Similares
Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom on the benzene ring.
1-Bromo-4-fluorobenzene (C6H4BrF): Similar to 1-Bromo-4-(1-fluorovinyl)benzene but lacks the fluorovinyl group.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a fluorovinyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Propiedades
IUPAC Name |
1-bromo-4-(1-fluoroethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYCFEQIZGEBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144989-16-2 | |
| Record name | 1-bromo-4-(1-fluoroethenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
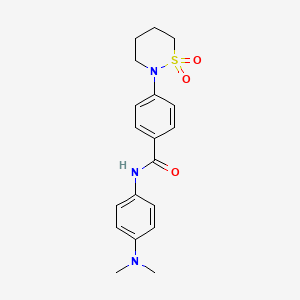
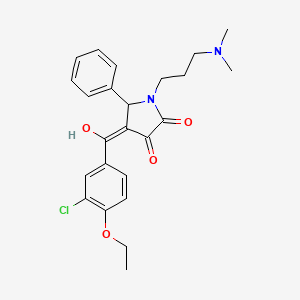
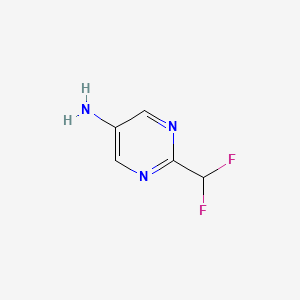
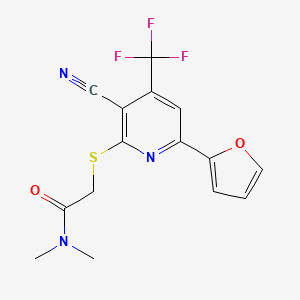
![(1R)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2629498.png)
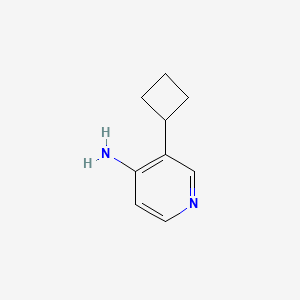

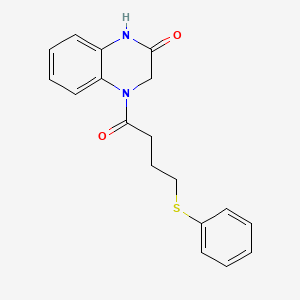
![1-methyl-1H-benzo[d]imidazol-5-yl 2-chloro-6-fluorobenzoate](/img/structure/B2629505.png)
![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629506.png)
